Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Conformational constraint GPCR ligand design Structure‑Activity Relationship (SAR)

Select (2R)-Boc-1-indanylglycine (CAS 2351628-32-3) for peptide programs requiring strict χ₁/χ₂ conformational control. Unlike the common 2-indanylglycine analog, its chiral 1-indanyl attachment dictates whether the aromatic ring adopts gauche(−) or gauche(+) space, directly impacting receptor binding affinity. This Boc-protected D-configured building block is essential for SPPS and GPCR fragment-based libraries where generic substitution forfeits stereochemical precision and invalidates SAR data.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 2351628-32-3
Cat. No. B6188074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
CAS2351628-32-3
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12?,13-/m1/s1
InChIKeyWCXFCTRWDNIAPH-ZGTCLIOFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 2351628-32-3) – Structural Identity & Baseline Characteristics


(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a chiral, orthogonally protected, non-proteinogenic α-amino acid. It features a D-(R)-configured glycine backbone bearing a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2,3‑dihydro‑1H‑inden‑1‑yl (1‑indanyl) substituent at the α‑carbon. This substitution pattern distinguishes it from the more common 2‑indanylglycine (indan‑2‑yl) isomer (CAS 181227‑48‑5), which is the dominant conformationally constrained phenylalanine (Phe) analog found in the peptide medicinal chemistry literature [1]. The 1‑indanyl attachment creates an sp³-hybridized stereogenic center on the indane ring, yielding two diastereomeric forms when combined with the α‑amino acid chiral center; the (2R,1′R) and (2R,1′S) diastereomers are conceptually accessible and have been explicitly exploited in topographical receptor mapping studies employing L‑1‑indanylglycine (Ing) as a χ₁,χ₂‑constrained Phe surrogate [2]. The Boc‑protected D‑configured variant described here serves as a key synthetic intermediate for solid‑phase peptide synthesis (SPPS) programs that require precise stereochemical and rotameric control at the Phe‑position of peptide ligands, as well as an input for fragment‑based drug discovery campaigns targeting G‑protein‑coupled receptors (GPCRs) where conformational restriction of aromatic side chains has demonstrably improved binding affinity [2][3].

Why (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Cannot Be Replaced by 2‑Indanylglycine or Simple Phe Analogs


A researcher or purchasing manager evaluating in‑class compounds cannot simply interchange (2R)-2-{[(tert‑butoxy)carbonyl]amino}‑2‑(2,3‑dihydro‑1H‑inden‑1‑yl)acetic acid with the commercially more abundant Boc‑D‑2‑indanylglycine (CAS 181227‑48‑5) or Boc‑phenylglycine without losing the specific χ₁/χ₂‑dihedral angle restriction that the 1‑indanyl scaffold enforces. In 2‑indanylglycine, the Cα–Cβ bond attaches to the symmetric C2‑position of the indane ring, giving a single rotameric profile that approximates only a subset of Phe side‑chain conformations. In contrast, 1‑indanylglycine breaks this symmetry: the indane C1 attachment creates an additional stereocenter whose (R)‑ or (S)‑configuration dictates whether the aromatic ring projects into the gauche(−) or gauche(+) conformational space relative to the peptide backbone [1][2]. Experimental binding data from the tachykinin NK‑1 receptor system demonstrate that only the (2S,3S)‑diastereomer of Ing⁷‑substance P—where the indanyl 3‑position corresponds to the 1′‑configuration of the 1‑indanyl ring—displays high affinity for the S7 subsite, while 2‑indanylglycine analogs fail to achieve comparable potency [2]. This establishes that the 1‑indanyl vs. 2‑indanyl distinction is not cosmetic; it directly controls whether a peptide ligand engages its target. The Boc‑protected D‑configured 1‑indanylglycine building block is therefore irreplaceable for programs that require the (R,1′S)‑ or (R,1′R)‑rotameric space. Generic substitution with a 2‑indanyl or unsubstituted phenylglycine analog forfeits this stereochemical leverage, introduces the wrong conformational ensemble, and invalidates any SAR or crystallographic effort that depends on precise side‑chain topology [2].

Quantitative Comparator Evidence for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Differentiation


Regioisomeric Differentiation: 1‑Indanyl vs. 2‑Indanyl Scaffold Dictates CB1 Receptor Binding Affinity and Functional Activity

The (2R)‑2‑{[(tert‑butoxy)carbonyl]amino}‑2‑(2,3‑dihydro‑1H‑inden‑1‑yl)acetic acid scaffold, upon deprotection and incorporation into a peptide chain, provides the (R)‑1‑indanylglycine (Ing) residue. In a direct head‑to‑head comparison within the substance P (SP) sequence, the [2‑indanylglycine⁷]SP analog was evaluated alongside the four diastereomers of [L‑1‑indanylglycine⁷]SP (Ing⁷SP) and [L‑1‑benz[f]indanylglycine⁷]SP (Bfi⁷SP) for affinity at the human NK‑1 receptor expressed in CHO cells [1]. The (2S,3S)‑diastereomer of Ing⁷SP—which corresponds to the L‑amino acid (S‑α‑carbon) paired with the (S)‑indanyl‑1′ stereocenter—is the only analog that presents the aromatic ring in the gauche(−) orientation and is the sole high‑affinity Ing‑bearing ligand: IC₅₀ = 4.5 nM for displacement of [³H]‑Substance P, versus IC₅₀ > 1000 nM for the [2‑indanylglycine⁷]SP analog under identical assay conditions [1]. The (2S,3R)‑diastereomer, which projects the ring into the gauche(+) region, and both D‑Ing diastereomers show >200‑fold lower affinity [1][2].

Conformational constraint GPCR ligand design Structure‑Activity Relationship (SAR)

Chirality‑Dependent Conformational Locking: X‑Ray Crystallographic Proof of Diastereomeric Configuration

The 1‑indanylglycine building block introduces an sp³‑hybridized stereocenter at the indane C1 position, creating two diastereomers when paired with the α‑amino acid chiral center. X‑ray crystallographic analysis of a sultam‑derived alkylation intermediate used in the asymmetric synthesis of L‑1‑indanylglycine unambiguously confirmed the β‑configuration (equivalent to the (1′S)‑configuration for the L‑amino acid series), establishing that the two diastereomers are structurally distinct, isolable entities with different solid‑state geometries [1]. This contrasts with 2‑indanylglycine, where the C2 position is symmetric and no additional stereocenter exists, yielding a single entity. For the target (2R)‑Boc‑protected compound, this means the procurement of a specific (2R,1′R)‑ or (2R,1′S)‑diastereomer (or the diastereomerically pure mixture thereof, depending on synthetic origin) is critical. The absolute configuration at C1′ cannot be inferred from optical rotation alone without reference to this crystallographic benchmark [1].

Chiral HPLC Absolute configuration Conformational analysis

Conformational Restriction Parameter: χ₁ Angle Distribution of 1‑Indanylglycine vs. Phenylalanine and 2‑Indanylglycine

The χ₁ torsion angle (N–Cα–Cβ–Cγ) defines the orientation of the aromatic side chain relative to the peptide backbone. For unconstrained L‑phenylalanine, the three classical rotamers—gauche(−) (~‑60°), trans (~180°), and gauche(+) (~+60°)—are populated in solution, with the gauche(−) rotamer typically dominating in protein binding sites. 2‑Indanylglycine restricts the Cα–Cβ bond but retains a degree of flexibility by spanning two rotameric states. L‑1‑indanylglycine couples the χ₁ and χ₂ torsions, creating a bicyclic scaffold that forces the aromatic ring into a discrete region of Ramachandran‑conformational space [1]. In the tachykinin NK‑1 system, the (2S,3S)‑Ing diastereomer locks the phenyl ring into the gauche(−) region, corresponding to the bioactive conformation of Phe⁷ in substance P, and delivers an IC₅₀ of 4.5 nM. The diastereomeric (2S,3R)‑Ing, which forces the ring into the gauche(+) region, shows a >200‑fold affinity loss (IC₅₀ > 1000 nM) [1]. The 2‑indanylglycine analog, lacking the additional χ₁/χ₂ coupling, cannot enforce either gauche(−) or gauche(+) specifically enough and is effectively inactive (>1000 nM) [1]. This demonstrates that the 1‑indanyl scaffold provides binary “on/off” conformational control that the 2‑indanyl scaffold cannot match.

Peptide backbone constraint Rotamer library Topographical mapping

High‑Value Application Scenarios for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid


Topographical Mapping of GPCR Ligand‑Binding Pockets via Diastereomeric Conformational Probes

The (2R)‑Boc‑protected 1‑indanylglycine can be deprotected and incorporated into peptide ligands or peptidomimetic backbones as paired (2R,1′R)‑ and (2R,1′S)‑Ing residues. Because each diastereomer forces the aromatic side chain into a distinct gauche or trans region, a pair of receptor‑binding experiments (e.g., radioligand displacement and functional IP₃ accumulation assays) immediately reveals which rotameric space is tolerated by the target binding pocket. This approach was validated for the NK‑1 receptor S7 subsite, where the gauche(−)‑Ing diastereomer achieved an IC₅₀ of 4.5 nM, while the gauche(+) diastereomer and the 2‑indanylglycine control showed no measurable affinity [1]. The D‑configured Boc precursor is directly compatible with Fmoc‑SPPS after Boc removal, enabling rapid construction of diastereomeric peptide libraries for any class‑A GPCR fragment‑based screening campaign.

Structure‑Activity Relationship (SAR) Studies on Protease Inhibitors Requiring an (R)‑α‑Carbon P1′ Substituent

Many aspartyl, cysteine, and serine proteases prefer a D‑amino acid at the P1′ position due to inverted backbone geometry at the scissile bond. The (2R)‑Boc‑1‑indanylglycine supplies a D‑α‑carbon with a rigid, bicyclic aromatic side chain. Unlike D‑phenylglycine, which has only a single phenyl ring, the indanyl group extends the hydrophobic contact surface while locking the χ₁ angle. This has the potential to improve selectivity profiles when crystallographic evidence (e.g., from ligand‑receptor co‑crystal structures) indicates a need for a gauche(−)‑ or gauche(+)‑restricted D‑configuration aromatic residue. The Boc protecting group is orthogonal to Fmoc and allyl‑based groups, allowing chemoselective deprotection and on‑resin derivatization during library synthesis [2].

Chiral Synthon for Asymmetric Synthesis of Spirocyclic and Fused Polycyclic Scaffolds

The 1‑indanyl‑substituted acetic acid framework contains both a carboxylic acid and a Boc‑protected amine, making it a versatile 1,2‑difunctionalized chiral building block. The indane ring can be further functionalized via electrophilic aromatic substitution (e.g., nitration, halogenation) or transition‑metal‑catalyzed cross‑coupling to generate spiro‑indane or indane‑fused heterocyclic libraries. Such scaffolds are prevalent in kinase inhibitor programs and CNS‑active small‑molecule collections. The crystallographically defined β‑configuration of the sultam‑intermediate in the L‑1‑indanylglycine synthesis [2] gives confidence in the scalability of diastereoselective routes to the corresponding D‑configured target, which is essential for medicinal chemistry leads advancing to preclinical candidate optimization.

Procurement for Academic Core Facilities and CRO Compound Management

Compound management groups supporting academic screening centers or contract research organizations (CROs) must ensure that each building block in the collection is structurally unambiguous. The target compound’s CAS 2351628-32-3 corresponds specifically to the (2R)‑enantiomer of the Boc‑protected 1‑indanylglycine. Substitution with the 2‑indanyl isomer (CAS 181227-48-5) or the racemic mixture (CAS 155172-73-9) would corrupt any screening dataset that depends on the 1‑indanyl topology for hit identification. The European Chemicals Agency (ECHA) notification for this CAS number confirms its distinct regulatory identity and provides the CLP classification necessary for safe handling and shipment [3], a practical requirement for institutional chemical hygiene plans.

Quote Request

Request a Quote for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.